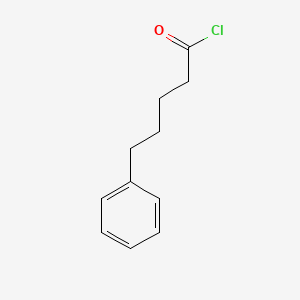
5-phenylpentanoyl Chloride
概要
説明
5-Phenylpentanoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of pentanoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenyl group and the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 5-Phenylpentanoyl chloride can
生物活性
5-Phenylpentanoyl chloride is an acyl chloride derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant case studies and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-phenylpentanoic acid with thionyl chloride (SOCl₂). This reaction yields the acyl chloride with high efficiency. The general reaction can be summarized as follows:
The product is often purified through distillation, yielding a yellow oil with a high purity level, as indicated by NMR spectroscopy results .
2.1 Anticancer Properties
Research indicates that derivatives of this compound may exhibit anticancer properties. In a study assessing various compounds for their cytotoxic effects against cancer cell lines, it was found that certain derivatives showed significant inhibition of cell proliferation in breast (MCF-7) and lung carcinoma (A-549) cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| A-549 | 20 | |
| HT-1080 | 25 |
2.2 Antiviral Activity
In addition to anticancer effects, some studies have explored the antiviral potential of compounds related to this compound. Although specific data on this compound is limited, related compounds have shown activity against various viruses, suggesting a potential pathway for further research in antiviral applications .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, its derivatives have been studied as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis and repair . This inhibition can lead to apoptosis in rapidly dividing cancer cells.
4. Case Studies and Research Findings
Several studies have investigated the biological effects of acyl chlorides similar to this compound:
- Thymidylate Synthase Inhibition : A study demonstrated that certain derivatives could effectively inhibit thymidylate synthase, leading to decreased proliferation in cancer cell lines .
- Cytotoxicity Studies : In vitro studies showed that compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Anti-inflammatory Properties : Some derivatives have also been noted for their anti-inflammatory effects in animal models, suggesting a broader therapeutic potential beyond oncology .
特性
IUPAC Name |
5-phenylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHULXBTMXBAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450053 | |
| Record name | 5-phenylpentanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20371-41-9 | |
| Record name | 5-phenylpentanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














